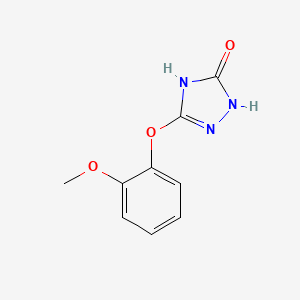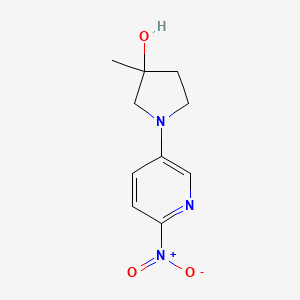![molecular formula C13H11ClN4 B12920483 Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- CAS No. 57473-37-7](/img/structure/B12920483.png)
Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine allows it to interact with various biological targets, making it a valuable scaffold for drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and chlorination processes .
Industrial Production Methods
In an industrial setting, the production of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvents, reagents, and catalysts is crucial to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-one, while reduction could produce N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted imidazo[1,2-a]pyrimidine compounds with different functional groups.
Applications De Recherche Scientifique
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its ability to bind to specific biological targets.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrimido[1,2-a]benzimidazole: This compound has a similar fused ring system but includes a benzimidazole moiety.
The uniqueness of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine lies in its specific substitution pattern and the presence of the benzyl and chloro groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
57473-37-7 |
|---|---|
Formule moléculaire |
C13H11ClN4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C13H11ClN4/c14-11-8-12(18-7-6-15-13(18)17-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Clé InChI |
SNTXXAFJBUGKOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=NC3=NC=CN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
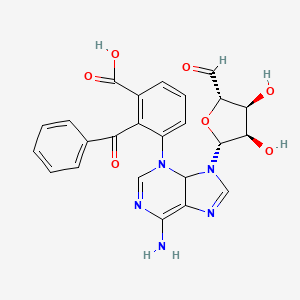
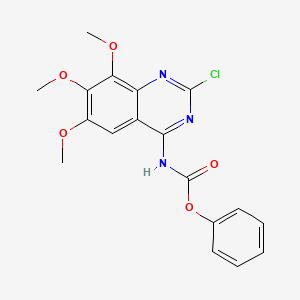
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)
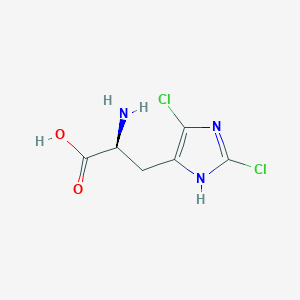
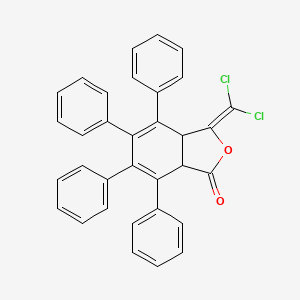
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)

![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
